molecular formula C8H12O2 B14632457 Cyclohexane-1,3-dicarbaldehyde CAS No. 55309-54-1

Cyclohexane-1,3-dicarbaldehyde

Cat. No.: B14632457
CAS No.: 55309-54-1
M. Wt: 140.18 g/mol
InChI Key: WHKHKMGAZGBKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane-1,3-dicarbaldehyde is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexane, where two aldehyde groups are attached to the 1 and 3 positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclohexane-1,3-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the hydroformylation of cyclohexene followed by oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as rhodium complexes in hydroformylation reactions is common. The reaction conditions typically involve moderate temperatures and pressures to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form cyclohexane-1,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols, resulting in cyclohexane-1,3-dimethanol.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products:

    Oxidation: Cyclohexane-1,3-dicarboxylic acid.

    Reduction: Cyclohexane-1,3-dimethanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexane-1,3-dicarbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of cyclohexane-1,3-dicarbaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which are important in biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and proteins that can modify its structure and function.

Comparison with Similar Compounds

  • Cyclohexane-1,4-dicarbaldehyde
  • Cyclohexane-1,2-dicarbaldehyde
  • Cyclohexane-1,3-dimethanol
  • Cyclohexane-1,3-dicarboxylic acid

Properties

CAS No.

55309-54-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclohexane-1,3-dicarbaldehyde

InChI

InChI=1S/C8H12O2/c9-5-7-2-1-3-8(4-7)6-10/h5-8H,1-4H2

InChI Key

WHKHKMGAZGBKCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.